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molecular formula C11H12BrClS B8554527 4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)sulfanyl]benzene CAS No. 1350761-65-7

4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)sulfanyl]benzene

Cat. No. B8554527
M. Wt: 291.64 g/mol
InChI Key: XQXALTVKZWLQRE-UHFFFAOYSA-N
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Patent
US08742110B2

Procedure details

To a mixture of aluminum chloride (0.58 g, 4.34 mmol) and dichloromethane (23.2 mL) cooled to −78° C. was added 4-bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)sulfanyl]benzene (1.15 g, 3.94 mmol) in dichloromethane (6.00 mL) via a cannula to give a light yellow solution. The reaction mixture was allowed to warm to room temperature, stirred for 5 minutes, and then poured into an Erlenmeyer flask containing a cold 10% aqueous NaOH solution (75.0 mL). The mixture was extracted with dichloromethane (2×, 40.0 mL) and the combined organic layers were dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-20% EtOAc/hexanes to afford the desired product as a pale-yellow oil.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([S:12][CH2:13][CH2:14][C:15]([CH3:17])=[CH2:16])=[C:8]([Cl:18])[CH:7]=1.[OH-].[Na+]>ClCCl>[Br:5][C:6]1[CH:11]=[C:10]2[C:9](=[C:8]([Cl:18])[CH:7]=1)[S:12][CH2:13][CH2:14][C:15]2([CH3:17])[CH3:16] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
23.2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)SCCC(=C)C)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
poured into an Erlenmeyer flask
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (2×, 40.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-20% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C2C(CCSC2=C(C1)Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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